molecular formula C17H16BrN5O2S B11505482 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

カタログ番号: B11505482
分子量: 434.3 g/mol
InChIキー: VZQYOUNFQWGPGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound (molecular formula: C₁₇H₁₆BrN₅O₂S, average mass: 434.312 g/mol) features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and an amino group at position 2. A sulfanyl bridge connects the triazole ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. The compound’s ChemSpider ID is 848858, and its monoisotopic mass is 433.020808 .

特性

分子式

C17H16BrN5O2S

分子量

434.3 g/mol

IUPAC名

2-[[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24)

InChIキー

VZQYOUNFQWGPGM-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Br

製品の起源

United States

準備方法

Cyclization to Form the Triazole Core

The triazole ring is constructed via alkaline cyclization of 2-(4-bromobenzoyl)-N-phenylhydrazinecarbothioamide .

  • Reagents : 2N NaOH, reflux at 100°C for 4–6 hours.

  • Mechanism : Intramolecular cyclization eliminates H₂S, forming 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

  • Yield : 68–72% (reported for analogous reactions).

Sulfanyl-Acetamide Coupling

The triazole-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-methoxyphenyl)acetamide :

  • Conditions : Anhydrous K₂CO₃, dry acetone, 5-hour stirring at room temperature.

  • Key Reaction :

    Triazole-SH+Cl-CH₂-C(O)-N-(4-MeO-C₆H₄)Triazole-S-CH₂-C(O)-N-(4-MeO-C₆H₄)+HCl\text{Triazole-SH} + \text{Cl-CH₂-C(O)-N-(4-MeO-C₆H₄)} \rightarrow \text{Triazole-S-CH₂-C(O)-N-(4-MeO-C₆H₄)} + \text{HCl}
  • Purification : Recrystallization from ethanol yields the final product.

Optimization Strategies

Solvent and Base Selection

  • Solvent : Dry acetone minimizes side reactions compared to DMF or THF.

  • Base : Anhydrous K₂CO₃ outperforms NaHCO₃ or Et₃N in promoting substitution efficiency.

Temperature and Time

  • Cyclization : Prolonged reflux (>6 hours) reduces yields due to decomposition.

  • Coupling : Room temperature avoids acetamide hydrolysis observed at elevated temperatures.

Analytical Characterization

Table 1 : Key Spectroscopic Data for the Target Compound

ParameterValue/Description
Molecular Formula C₁₇H₁₅BrN₅O₂S
Molecular Weight 449.3 g/mol
IR (KBr, cm⁻¹) 1669 (C=O), 1572 (C=N), 1349 (C-F)
¹H NMR (400 MHz, DMSO) δ 4.29 (s, 2H, -CH₂-), δ 7.04–7.93 (m, Ar-H)
MS (m/z) 449 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Reported Methods

MethodYield (%)Purity (HPLC)Key Advantage
Alkaline Cyclization 72>98%Scalable, minimal byproducts
Microwave-Assisted 85*>99%Faster (1 hour vs. 6 hours)
Solid-Phase Synthesis 6595%Reduced solvent use

*Extrapolated from analogous triazole syntheses.

Challenges and Mitigation

  • Byproduct Formation : Trace hydrazine residues are removed via aqueous washes.

  • Low Coupling Efficiency : Pre-activation of chloroacetamide with KI improves reactivity.

Industrial-Scale Considerations

  • Cost Drivers : 4-Bromobenzoic acid ($220/kg) and 4-methoxyaniline ($150/kg) dominate expenses.

  • Green Chemistry : Substituting acetone with cyclopentyl methyl ether (CPME) reduces environmental impact.

Emerging Alternatives

  • Enzymatic Cyclization : Pilot studies using lipases show 60% yield under mild conditions.

  • Flow Chemistry : Continuous processes reduce reaction time by 70% .

化学反応の分析

2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. Key findings include:

  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : Triazole compounds disrupt cell cycle progression.
    • Induction of Apoptosis : They promote programmed cell death in cancer cells.
    • Targeting Metabolic Pathways : Inhibition of metabolic enzymes critical for tumor growth has been observed.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for anticancer activity. The compound showed significant cytotoxicity against several resistant cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating moderate to high efficacy against these lines.

Antiviral Properties

Triazole derivatives have also been investigated for their antiviral effects. Notably:

  • They target specific viral enzymes, preventing replication.
  • Research indicates effectiveness against HIV strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Case Study : A study focused on the antiviral properties of triazole derivatives highlighted that modifications to the triazole core could enhance efficacy against resistant HIV strains.

Antimicrobial Effects

The presence of the sulfanyl group in this compound enhances its ability to penetrate microbial membranes, leading to notable antimicrobial properties against various pathogens. This makes it a candidate for further research in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has shown that substituents on the triazole ring significantly influence biological activity:

  • Introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.

Summary Table of Biological Activities

Activity TypeMechanismNotable Findings
AnticancerInhibits proliferation; induces apoptosisSignificant cytotoxicity against MCF-7 and HCT-116 cell lines
AntiviralTargets viral enzymesEffective against NNRTI-resistant HIV mutants
AntimicrobialDisrupts microbial membranesBroad-spectrum activity against various pathogens

作用機序

類似の化合物との比較

2-{[4-アミノ-5-(4-ブロモフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-メトキシフェニル)アセトアミドは、以下のような他のトリアゾール誘導体と比較することができます。

2-{[4-アミノ-5-(4-ブロモフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-メトキシフェニル)アセトアミドの独自性は、その特定の構造にあり、その構造によって、独特の生物学的および化学的特性が生まれています。

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Reported Activities Key References
Target Compound C₁₇H₁₆BrN₅O₂S 4-Bromophenyl (C5), amino (N4), 4-methoxyphenyl (acetamide) 434.312 N/A (structural analog data used)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₂H₁₈BrN₅OS 4-Bromophenyl (C5), pyridinyl (C4), 3-methylphenyl (acetamide) 480.384 Antimicrobial (hypothesized)
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C₂₃H₁₈BrN₆O₃S₂ 4-Bromophenyl (C5), pyridinyl (C4), sulfamoylphenyl (acetamide) 567.46 Enzyme inhibition (potential)
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide C₁₇H₁₅BrFN₅OS 2-Fluorophenyl (C5), amino (N4), 4-bromo-2-methylphenyl (acetamide) 444.30 Anti-inflammatory (experimental)
2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide C₁₈H₁₈BrN₅OS 3-Methylphenyl (C5), amino (N4), 4-bromo-2-methylphenyl (acetamide) 440.34 Antimicrobial, antioxidant
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₁₇H₁₆N₅O₃S 2-Hydroxyphenyl (C5), amino (N4), 4-methoxyphenyl (acetamide) 394.40 Reverse transcriptase inhibition (IC₅₀ < 10 nM)

Structural and Electronic Differences

Halogen Substitutions: Bromine at the 4-position of the phenyl ring (target compound) contributes to hydrophobic interactions, whereas fluorine () offers electronegativity but smaller steric bulk .

Acetamide Substituents :

  • The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with sulfamoyl () or trifluoromethyl () groups, which are electron-withdrawing. This affects solubility and target binding .
  • Methyl vs. Methoxy : Methyl groups (e.g., ) enhance lipophilicity, while methoxy groups improve water solubility due to polarizability .

生物活性

The compound 2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No. 384847-85-2) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C17H16BrN5O2S
  • Molar Mass : 434.31 g/mol
  • Structure : The compound contains a triazole ring, a sulfanyl group, and methoxyphenyl acetamide moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. The following table summarizes the antimicrobial efficacy against different bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that the compound shows promising anticancer properties. The following findings illustrate its effectiveness against specific cancer cell lines:

Cancer Cell Line IC50 (µM) Activity Reference
MCF7 (breast cancer)15.5Cytotoxic
HeLa (cervical cancer)20.3Cytotoxic

The cytotoxicity against MCF7 cells was assessed using the Sulforhodamine B (SRB) assay, indicating that the compound can induce apoptosis in cancer cells through mechanisms that may include the inhibition of cell proliferation and induction of cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with key biological targets. The results suggest that:

  • The compound binds effectively to active sites of enzymes involved in cancer cell metabolism.
  • Binding affinities were calculated using Schrodinger software, showing a strong interaction with targets such as DNA topoisomerases and protein kinases.

Case Studies

A case study involving the synthesis and testing of similar triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of bromine and methoxy groups significantly improved both antimicrobial and anticancer activities compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol/HCl, 12–24 hours).
  • Step 2 : Sulfanyl-acetamide linkage via nucleophilic substitution between the triazole-thiol and α-chloroacetamide intermediates.
  • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed via 1H^1H-NMR for intermediate validation .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm, bromophenyl aromatic protons at δ 7.5–7.8 ppm) .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. High-resolution data (≤1.0 Å) are critical for accurate refinement .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight (e.g., [M+H]+^+ at m/z 476.05) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Anti-inflammatory Potential : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl or pyridinyl groups) and compare activities.
  • Biological Testing : Use dose-response curves to quantify potency shifts. For example:
Substituent (R)Antimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
4-Bromophenyl12.58.2
4-Chlorophenyl10.06.7
Pyridin-3-yl25.015.3
Data adapted from analogs in .
  • Computational Modeling : Dock analogs into target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina to predict binding affinities .

Q. How to resolve contradictions in biological activity data across studies?

  • Purity Validation : Confirm compound purity via HPLC (>95%) and elemental analysis to rule out batch variability .
  • Assay Standardization : Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) to cross-validate results .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration, cell passage number) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., triazole binding to cytochrome P450) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS, 50 ns trajectories) to assess binding mode persistence .
  • QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. How to identify the compound’s biological targets experimentally?

  • Affinity Chromatography : Immobilize the compound on resin and isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases, receptors) .
  • X-ray Crystallography : Co-crystallize the compound with putative targets (e.g., bacterial dihydrofolate reductase) to resolve binding modes .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder Handling : Address positional disorder in the methoxyphenyl group using PART instructions in SHELXL .
  • Twin Refinement : Apply TWIN/BASF commands for non-merohedral twinning observed in polar space groups .
  • Hydrogen Bonding Analysis : Use PLATON to validate intermolecular interactions (e.g., N–H···O between triazole and acetamide) .

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